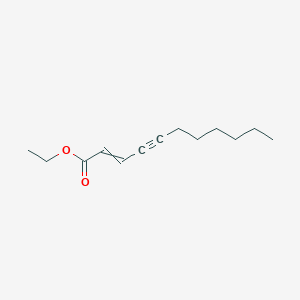

Ethyl undec-2-en-4-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

693794-36-4 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

ethyl undec-2-en-4-ynoate |

InChI |

InChI=1S/C13H20O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h11-12H,3-8H2,1-2H3 |

InChI Key |

NPJNIVUQSIGKRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC=CC(=O)OCC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Ethyl Undec 2 En 4 Ynoate and Its Structural Analogs

Convergent and Divergent Synthetic Strategies

Copper-catalyzed cross-coupling reactions represent a powerful convergent strategy for forming the carbon-carbon bonds essential to the enynoate framework. These methods are often favored due to the low cost and toxicity of copper catalysts compared to other transition metals. A common approach involves the coupling of a terminal alkyne with a vinyl halide.

For the synthesis of ethyl undec-2-en-4-ynoate, this could involve the coupling of hept-1-yne with ethyl 3-halopropenoate. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide or bromide, often in the presence of a base and a suitable ligand. The Chan-Lam-Evans type cross-coupling, for example, demonstrates the utility of copper in forming C-C bonds under mild conditions. organic-chemistry.org Mechanistically, the process is thought to involve the formation of a copper acetylide intermediate, which then undergoes coupling with the vinyl halide. Efficient copper-catalyzed cross-coupling reactions have been developed for a variety of carbon-carbon bond formations. nih.gov The robustness of some copper catalyst systems allows them to remain active over extended periods, highlighting their utility in complex syntheses. youtube.com

Table 1: Representative Conditions for Copper(I)-Catalyzed Enynoate Synthesis

| Parameter | Condition | Role | Reference |

| Catalyst | Copper(I) Bromide (CuBr) | Facilitates C-C bond formation | organic-chemistry.org |

| Base | 4-Dimethylaminopyridine (B28879) (DMAP) | Activates the coupling partners | organic-chemistry.org |

| Reactant A | Hept-1-yne | Alkyne fragment | N/A |

| Reactant B | Ethyl (E)-3-iodopropenoate | Alkenyl fragment | N/A |

| Solvent | Acetonitrile (MeCN) | Reaction medium | organic-chemistry.org |

| Temperature | 60 °C | Provides activation energy | organic-chemistry.org |

A divergent approach to the enynoate skeleton can be achieved through a sequence of olefination and dehydrohalogenation reactions. This pathway typically begins with a simpler backbone that is sequentially functionalized. For instance, a synthesis could commence from a saturated dihalide. A double dehydrohalogenation reaction, using a strong base like sodium amide, can be employed to generate the alkyne functionality from a vicinal or geminal dihalide precursor. youtube.com

Following the formation of the alkyne, an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, can be used to introduce the α,β-unsaturated ester moiety. The HWE reaction, which utilizes a phosphonate ylide, is particularly effective for creating (E)-alkenes with high stereoselectivity. organic-chemistry.org This pathway allows for the late-stage introduction of the ester group, enabling the synthesis of various ester analogs from a common alkynyl intermediate.

The general sequence is as follows:

Dihalogenation: An appropriate alkane is converted into a vicinal or geminal dihalide.

Double Dehydrohalogenation: The dihalide is treated with a strong base (e.g., NaNH₂) to form the C≡C triple bond. youtube.com

Olefination: The resulting terminal alkyne is functionalized and then coupled with a phosphonate reagent (e.g., triethyl phosphonoacetate) in an HWE reaction to yield the final enynoate product.

The final step in many synthetic routes to this compound is the formation of the ethyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, undec-2-en-4-ynoic acid.

The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or a large excess of the alcohol is used. masterorganicchemistry.comchemguide.co.uk

Given that the enynoate structure may be sensitive to harsh acidic conditions, milder esterification methods are often preferred. These can include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or using milder acid catalysts. rug.nlorganic-chemistry.org For instance, silica chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org Ultrasound-assisted synthesis has also been investigated as a method to intensify the esterification process, often leading to shorter reaction times and higher yields. researchgate.net

Stereoselective Synthesis of Enynoate Isomers

The geometry of the carbon-carbon double bond in enynoates is crucial as (E) and (Z) isomers can exhibit different chemical reactivity and biological activity. Therefore, stereoselective synthesis is a key consideration.

In pathways involving olefination, the choice of reaction can strongly influence the stereochemical outcome. The Horner-Wadsworth-Emmons reaction, for example, typically yields the thermodynamically more stable (E)-isomer with high selectivity. organic-chemistry.org Conversely, modifications of the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (Z)-isomer. organic-chemistry.org

When using cross-coupling strategies, the stereochemistry of the final product is often dictated by the stereochemistry of the starting vinyl partner. Many copper-catalyzed coupling reactions are stereospecific, meaning that the configuration of the alkene is retained throughout the reaction. organic-chemistry.org Therefore, starting with a pure (E)- or (Z)-vinyl halide will lead to the corresponding (E)- or (Z)-enynoate. Enzymatic methods, such as those using lipases, can also be employed for the kinetic resolution of racemic mixtures, providing a route to enantiomerically pure isomers, although this is more relevant when chiral centers are present. mdpi.com

Catalyst Systems and Reaction Optimization in Enynoate Synthesis

The efficiency of enynoate synthesis is highly dependent on the catalyst system and the optimization of reaction conditions. While palladium catalysts are widely used for C-C bond formation, there is growing interest in developing alternative, more sustainable catalytic systems.

Palladium-free catalysis offers several advantages, including lower cost, reduced toxicity, and potentially different reactivity and selectivity profiles. Copper-based systems are the most prominent examples of palladium-free catalysts for the synthesis of enynoates and related structures.

The optimization of copper-catalyzed cross-coupling reactions involves screening various parameters, including the copper source (e.g., CuI, CuBr, Cu(OAc)₂), ligands, bases, and solvents. organic-chemistry.orgnih.gov Ligands play a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle. For instance, nitrogen-based ligands like 4-dimethylaminopyridine (DMAP) have been shown to be critical for the success of certain copper-catalyzed C-O couplings, a principle that extends to C-C couplings. organic-chemistry.org The development of one-pot procedures, where sequential reactions like iodination and copper-catalyzed coupling occur in the same vessel, can significantly improve efficiency. nih.gov These palladium-free methods expand the toolkit for organic chemists, providing robust and cost-effective alternatives for the synthesis of complex molecules like this compound. nih.govyoutube.com

Table 2: Comparison of Catalytic Systems for Enynoate Synthesis

| Catalyst System | Typical Reaction | Advantages | Disadvantages |

| Copper(I)-based | Alkyne-Vinyl Halide Coupling | Lower cost, lower toxicity, unique reactivity. nih.gov | Can require specific ligands, sometimes less active than palladium. |

| Palladium-based | Sonogashira, Heck, Suzuki Coupling | High activity, broad substrate scope, well-understood mechanisms. | Higher cost, potential for product contamination with toxic metal. |

Ruthenium-Based Catalysis

Ruthenium-based catalysts have become the catalysts of choice for enyne metathesis reactions, offering high efficiency, functional group tolerance, and stability. organic-chemistry.org The synthesis of this compound and its analogs via cross-enyne metathesis (CEYM) typically involves the reaction of a terminal alkyne with an alkene in the presence of a ruthenium catalyst.

The most commonly employed ruthenium catalysts are the first and second-generation Grubbs catalysts and the Hoveyda-Grubbs catalysts. nih.gov These catalysts operate through a well-established mechanism involving the formation of a ruthenium carbene, which then reacts with the alkyne and alkene moieties to form the conjugated diene product. organic-chemistry.org The catalytic cycle is a series of [2+2] cycloaddition and cycloreversion reactions. acs.org

Two primary mechanistic pathways are proposed for enyne metathesis: the "ene-then-yne" and the "yne-then-ene" pathways. acs.org In the "ene-then-yne" pathway, the ruthenium carbene first reacts with the alkene, while in the "yne-then-ene" pathway, the initial reaction is with the alkyne. The preferred pathway can be influenced by the nature of the substrates and the catalyst used. acs.org For intermolecular reactions, such as the synthesis of this compound, an "ene-first" mechanism is often favored, particularly with second-generation Grubbs catalysts. organic-chemistry.org

The reactivity and selectivity of ruthenium-catalyzed enyne metathesis can be significantly influenced by the reaction conditions. For instance, conducting the reaction under an atmosphere of ethylene (B1197577), a technique known as "Mori's conditions," can enhance the catalytic activity and suppress side reactions by maintaining a higher concentration of the active catalyst. organic-chemistry.orgnih.gov

Below is a table summarizing common ruthenium catalysts used in enyne metathesis:

| Catalyst Name | Generation | Key Features |

| Grubbs Catalyst® G1 | First | Good activity for a range of metathesis reactions. |

| Grubbs Catalyst® G2 | Second | Higher activity and broader substrate scope than G1. |

| Hoveyda-Grubbs Catalyst® HG1 | First | More stable and slower initiating than G1. |

| Hoveyda-Grubbs Catalyst® HG2 | Second | High stability and activity, often used for challenging substrates. |

Detailed research on the synthesis of various 1,3-dienes has shown that second-generation catalysts, such as the Grubbs G2 and Hoveyda-Grubbs HG2, are generally more effective for cross-enyne metathesis, providing higher yields and better selectivity. nih.gov

Screening of Bases and Solvents for Enhanced Yield and Selectivity

The optimization of reaction conditions, particularly the choice of solvent and the addition of bases, is crucial for achieving high yield and selectivity in the synthesis of enynoates.

Solvent Screening:

The solvent can significantly impact the solubility of the reactants and the catalyst, as well as the stability and reactivity of the catalytic species. Traditionally, chlorinated solvents like dichloromethane (DCM) and aromatic solvents such as toluene have been widely used for olefin metathesis. rsc.org However, due to environmental and safety concerns, there has been a growing interest in finding greener alternatives.

Studies on various metathesis reactions have shown that ester solvents like ethyl acetate (B1210297) can be effective alternatives to DCM and toluene, often providing comparable yields and selectivities. rsc.org Other green solvents that have been explored include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC). rsc.orgresearchgate.net For certain applications, even aqueous solvent mixtures have been successfully employed with conventional ruthenium catalysts. nih.gov

The following table summarizes the performance of different solvents in a model ring-closing metathesis reaction, which provides insights into their potential applicability for the synthesis of this compound.

| Solvent | Catalyst | Conversion (%) |

| Dichloromethane (DCM) | Grubbs II | >95 |

| Toluene | Grubbs II | >95 |

| Ethyl Acetate | Grubbs II | >95 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Grubbs II | ~90 |

| Dimethyl Carbonate (DMC) | Hoveyda-Grubbs II | 82 |

| Water/Dimethoxyethane (DME) | Hoveyda-Grubbs II | 95 |

Data is based on model metathesis reactions and is intended to be illustrative of solvent effects.

Screening of Bases:

The role of bases in ruthenium-catalyzed enyne metathesis is multifaceted. While strong bases can lead to catalyst decomposition, certain bases, when used in appropriate amounts, can act as additives to improve reaction outcomes. For instance, in some metathesis reactions, bases are used to suppress isomerization of the double bond in the product. nih.gov

In the context of enyne metathesis, the addition of a mild base can sometimes help to neutralize acidic impurities that might deactivate the catalyst. However, the compatibility of the base with the ruthenium catalyst is a critical consideration. Highly nucleophilic amines, for example, can coordinate to the ruthenium center and inhibit catalysis. mdpi.com Therefore, a careful screening of bases is necessary to identify one that can enhance the reaction without interfering with the catalytic cycle.

Due to the limited specific literature on the synthesis of this compound, a systematic screening of non-nucleophilic and sterically hindered bases would be a logical starting point for optimization.

Green Chemistry Approaches in Enynoate Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable and environmentally friendly processes. In the context of enynoate synthesis, several green chemistry approaches can be implemented.

Use of Greener Solvents:

As discussed in the previous section, replacing hazardous solvents with greener alternatives is a key aspect of green chemistry. The use of bio-based solvents, such as ethyl lactate, or solvents with a better environmental profile, like 2-MeTHF and DMC, can significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net

Energy-Efficient Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. siriusstore.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. organic-chemistry.organton-paar.com The application of microwave technology to the ruthenium-catalyzed synthesis of enynoates could offer a more energy-efficient and faster route to these compounds. nih.gov

Catalyst Recovery and Reuse:

To improve the sustainability of the process, efforts are being made to develop methods for the recovery and reuse of the ruthenium catalyst. One approach is the use of heterogeneous catalysts, where the ruthenium complex is immobilized on a solid support. aldeser.org This allows for easy separation of the catalyst from the reaction mixture and its potential reuse in subsequent batches, reducing waste and cost.

The following table highlights some green chemistry approaches applicable to enynoate synthesis:

| Green Chemistry Approach | Description | Potential Benefits |

| Greener Solvents | Replacement of hazardous solvents (e.g., DCM, toluene) with more benign alternatives (e.g., ethyl acetate, 2-MeTHF). rsc.org | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and efficient heating. siriusstore.comorganic-chemistry.org | Shorter reaction times, higher yields, energy efficiency. |

| Heterogeneous Catalysis | Immobilization of the ruthenium catalyst on a solid support. aldeser.org | Catalyst recovery and reuse, reduced metal contamination in the product. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl Undec 2 En 4 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules in solution. For ethyl undec-2-en-4-ynoate, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be essential to confirm its constitution, including the stereochemistry of the double bond and the precise location of the en-yne functionality.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the spatial relationship between neighboring protons.

The olefinic protons at the C2 and C3 positions are expected to be particularly informative. For the (E)-isomer, a large coupling constant (typically in the range of 15-18 Hz) would be anticipated between the H2 and H3 protons, confirming their trans orientation. The chemical shifts of these protons would be in the downfield region, typically between δ 5.5 and 7.5 ppm, due to the deshielding effect of the conjugated system.

The protons of the ethyl ester group would appear as a quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group), a pattern characteristic of an ethoxy moiety. The methylene (B1212753) protons adjacent to the alkyne (at C6) would likely resonate in the allylic region. The remaining methylene protons of the heptyl chain would appear as a complex multiplet in the upfield region, while the terminal methyl group would be a triplet.

Table 1: Predicted ¹H NMR Data for Ethyl (2E)-undec-2-en-4-ynoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 6.8 - 7.2 | dt | ~15.7, ~1.5 |

| H3 | 5.8 - 6.2 | dt | ~15.7, ~6.7 |

| H6 | 2.2 - 2.5 | m | - |

| H7-H10 | 1.2 - 1.6 | m | - |

| H11 | 0.8 - 1.0 | t | ~7.0 |

| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.1 |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 |

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

The sp² hybridized carbons of the double bond (C2 and C3) and the sp hybridized carbons of the alkyne (C4 and C5) would resonate in the intermediate region of the spectrum. The chemical shifts of the acetylenic carbons are particularly characteristic. The carbons of the ethyl ester and the aliphatic chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 165 - 167 |

| C2 | 140 - 148 |

| C3 | 120 - 125 |

| C4 | 80 - 90 |

| C5 | 75 - 85 |

| C6 - C10 | 18 - 32 |

| C11 | ~14 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons within the aliphatic chain and the ethyl group, and confirming the coupling between the olefinic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity across the quaternary carbons of the ester carbonyl (C1) and the alkyne (C4 and C5). For instance, correlations from the olefinic proton H2 to C1 and C4, and from H3 to C5 would definitively confirm the en-yne system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the stereochemistry of the double bond. For the (E)-isomer, a strong NOE correlation would be expected between the H2 and H3 protons.

Through the combined application of these NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

A strong absorption band for the C=O (ester carbonyl) stretching vibration , typically found in the region of 1715-1735 cm⁻¹ .

A sharp, medium-intensity band for the C≡C (alkyne) stretching vibration around 2200-2260 cm⁻¹ . The conjugation with the double bond might slightly lower this frequency.

A medium-intensity band for the C=C (alkene) stretching vibration in the range of 1600-1650 cm⁻¹ .

A strong band corresponding to the C-O stretching vibration of the ester group, which typically appears between 1000 and 1300 cm⁻¹ .

For the (E)-isomer, a characteristic out-of-plane C-H bending vibration for the trans-disubstituted alkene is expected around 960-980 cm⁻¹ .

Stretching vibrations for sp², and sp³ C-H bonds would be observed above and below 3000 cm⁻¹, respectively.

The presence and position of these bands would provide strong evidence for the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀O₂), the expected molecular weight is approximately 208.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. This peak confirms the molecular formula of the compound. The fragmentation pattern would provide further structural clues. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) leading to a peak at m/z 163, or the loss of an ethyl radical (-CH₂CH₃) followed by CO to give a fragment at m/z 135. Cleavage at the allylic or propargylic positions could also lead to characteristic fragment ions.

High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula C₁₃H₂₀O₂.

Complementary Spectroscopic and Diffraction Methods

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other techniques could provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of the conjugated en-yne chromophore, this compound would be expected to show absorption in the UV region. The λ_max value would provide information about the extent of conjugation.

Chemical Reactivity and Transformative Reactions of Ethyl Undec 2 En 4 Ynoate

Alkyne Reactivity

The alkyne functional group in ethyl undec-2-en-4-ynoate is a key site for various chemical transformations, including functionalization at its terminal position and participation in cycloaddition and cyclization reactions.

The terminal alkyne possesses a weakly acidic proton that can be selectively removed by a suitable base to generate a metal acetylide. This nucleophilic species can then react with a variety of electrophiles, enabling the extension of the carbon chain and the introduction of new functional groups.

A prominent reaction for functionalizing terminal alkynes is the Sonogashira coupling . libretexts.orgwikipedia.org This cross-coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov While specific studies on this compound are not prevalent, the general applicability of this reaction to terminal alkynes demonstrates its potential for modifying this substrate. mdpi.com The reaction typically employs catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) in the presence of an amine base. libretexts.org This methodology is a powerful tool for forming sp²-sp carbon-carbon bonds. nih.govmdpi.com

Furthermore, divergent functionalization strategies have been developed for terminal alkynes in enyne systems. For instance, a palladium and copper cooperative catalysis system can enable an alkynylative [5+1] benzannulation of 3-acetoxy-1,4-enynes with terminal alkynes. rsc.org In this process, one terminal alkyne molecule serves as a one-carbon unit for the benzannulation, while a second terminal alkyne acts as a nucleophile to terminate the reaction, leading to internal aryl alkynes. rsc.org

The alkyne moiety of enynoates is an active participant in various cycloaddition and cyclization reactions, leading to the formation of diverse cyclic and heterocyclic structures.

[3+2] Cycloaddition: Phosphine-catalyzed [3+2] cycloaddition reactions have been reported for enynoates. For example, the reaction of (E)-alkyl 5-substituted phenylpent-4-en-2-ynoates with acs.orgfullerene, catalyzed by tricyclohexylphosphine, yields cyclopentenofullerenes. chemicalbook.combohrium.com The reaction is initiated by the 1,3-addition of the phosphine (B1218219) to the α-carbon of the enynoate, which generates a 1,3-dipole that subsequently undergoes cycloaddition with the fullerene. chemicalbook.combohrium.com

[4+2] Annulation: Phosphines can also catalyze internal redox [4+2] annulations between 1,4-enynoates and electron-deficient alkenes. bohrium.com This reaction results in the synthesis of highly functionalized cyclohexenes with high regioselectivity and diastereoselectivity under mild conditions. bohrium.comrsc.org Theoretical studies have also explored [4+2] cycloaddition reactions of enyne units to form various bicyclic aromatic and heteroaromatic products. organic-chemistry.org

Palladium-Catalyzed Difunctionalization: Enynoates can undergo palladium(II)-catalyzed difunctionalization reactions with electron-deficient alkenes. This process proceeds via a 6-endo cyclization followed by an alkenylation pathway to produce highly substituted pyrone derivatives in moderate to good yields.

Alkene Reactivity

The olefinic double bond in this compound, being part of a conjugated system, exhibits distinct reactivity, allowing for metathesis and various addition reactions.

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that transforms an alkene and an alkyne into a 1,3-diene. wikipedia.orgmdpi.com This reaction can be performed in both intramolecular (ring-closing) and intermolecular (cross-metathesis) fashions. wikipedia.orgrutgers.edu The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system. wikipedia.orguwindsor.ca

Ring-Closing Enyne Metathesis (RCEYM): This intramolecular variant is a valuable tool for the synthesis of carbo- and heterocyclic ring systems containing a 1,3-diene moiety. wikipedia.orgchim.itnih.gov The reaction's outcome, including stereoselectivity, can be influenced by factors such as ring size and the use of an ethylene (B1197577) atmosphere, which can promote a tandem cross-metathesis/ring-closing diene metathesis pathway. thieme-connect.de

Cross-Enyne Metathesis (CEM): The intermolecular reaction between an enyne and an alkene partner produces a cross-coupled 1,3-diene. wikipedia.orgnih.gov To favor the cross-metathesis product over the self-metathesis of the alkene, an excess of the alkene partner is often employed. nih.govscielo.br This reaction has been utilized in the synthesis of various functionalized dienes. scielo.br For instance, cross-metathesis of fatty acid esters with other olefins is a known strategy to produce valuable derivatives. escholarship.org

The double bond in the enynoate system is susceptible to various addition reactions. rsc.org While the conjugated system presents challenges for selectivity, specific conditions can target the olefinic bond.

Hydrogenation: Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. In the case of an enynoate, controlling the selectivity to reduce only the alkene while preserving the alkyne and ester can be challenging. Typically, catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere would lead to the reduction of both the double and triple bonds. acs.org

Isomerization: Under certain catalytic conditions, the terminal double bond of related compounds like undec-10-en-1-ol can be isomerized to internal (Z)-2-alkenes using an air-stable molybdenum(0) complex. google.com

Polymerization: The olefinic double bond can potentially participate in polymerization reactions, for instance, through radical chemistry. nih.gov

Ester Group Reactivity

The ethyl ester functional group in this compound can undergo a variety of characteristic reactions, such as transesterification, hydrolysis, and reduction, allowing for further molecular diversification.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol. This is a key reaction for producing monomers for biobased polyesters from renewable resources like castor oil. acs.orgacs.org Studies on the related compound ethyl-10-undecenoate have shown that this transformation can be efficiently catalyzed by systems such as copper-deposited vanadium pentoxide (Cu-V₂O₅) or calcium oxide (CaO). acs.orgnih.govsmolecule.com These catalysts are effective for reactions with various primary alcohols. acs.orgnih.gov

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid. This is a fundamental reaction of esters. For related fatty acid esters, this is a standard transformation.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. The reduction of similar α,β-unsaturated esters to their corresponding allylic alcohols is a well-established synthetic method.

Transesterification Processes

Transesterification is a crucial reaction for modifying the ester functionality of this compound, often to synthesize monomers for polymerization or other fine chemicals. This process involves the exchange of the ethyl group of the ester with another alcohol moiety.

Recent research has demonstrated the efficacy of various catalysts in promoting the transesterification of related unsaturated esters, such as ethyl 10-undecenoate, which provides insights into the potential reactivity of this compound. For instance, a copper-deposited vanadium pentoxide (Cu-V₂O₅) catalyst has been shown to be highly effective for the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol. nih.govresearchgate.net This reaction yields cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a valuable monomer for producing biobased polyesters. nih.govresearchgate.net The deposition of copper is critical for achieving high selectivity and activity, which can be maintained over several recycled uses. nih.govresearchgate.net

The general applicability of this catalytic system is highlighted by its effectiveness with other primary alcohols. nih.gov The reaction is typically conducted under solvent-free conditions at elevated temperatures. semanticscholar.org

Below is a table summarizing the transesterification of ethyl-10-undecenoate with various alcohols using a Cu-deposited V₂O₅ catalyst, illustrating the potential for similar transformations with this compound. researchgate.netsemanticscholar.org

| Alcohol | Product | Yield (%) |

| 1,4-Cyclohexanedimethanol | Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | 62 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl undec-10-enoate (B1210307) | 89 |

| 2-(Methylthio)ethanol | 2-(Methylthio)ethyl undec-10-enoate | 89 |

| 1-Phenylethanol | 1-Phenylethyl undec-10-enoate | 96 |

| 1,9-Nonanediol | Nonane-1,9-diyl bis(undec-10-enoate) | - |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of esters like this compound, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group. masterorganicchemistry.com This class of reactions is pivotal for converting the ester into other functional groups such as amides or other esters.

The reactivity in nucleophilic acyl substitution is governed by the nature of the nucleophile and the reaction conditions. Generally, the reaction proceeds via a tetrahedral intermediate. masterorganicchemistry.com For negatively charged nucleophiles, the reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

While specific studies on the nucleophilic acyl substitution of this compound are not extensively detailed in the provided context, the general principles of this reaction type are well-established for similar α,β-unsaturated esters. masterorganicchemistry.comacs.org The conjugated system in this compound can influence the reactivity of the carbonyl group, potentially requiring specific catalysts or reaction conditions to favor acyl substitution over conjugate addition to the enone system. uib.no

The following table provides examples of common nucleophiles used in acyl substitution reactions and the corresponding products formed from a generic ethyl ester.

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) followed by acid workup | Carboxylic Acid |

| Alkoxide (RO⁻) | Ester (Transesterification) |

| Amine (RNH₂) | Amide |

| Grignard Reagent (RMgX) | Tertiary Alcohol (after double addition) |

Intramolecular Cyclization and Rearrangement Pathways

The unique structure of this compound and its derivatives makes them excellent substrates for intramolecular cyclization and rearrangement reactions, leading to the formation of complex cyclic structures.

One notable example involves a derivative, ethyl 10-oxo-2-(trimethylsilylmethyl)undec-2-en-8-ynoate. researchgate.netrsc.org When treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), this compound undergoes an intramolecular cyclization where the 2-(alkoxycarbonyl)allylsilane moiety functions as both a nucleophile and an electrophile. researchgate.netrsc.org This dual reactivity allows for the construction of intricate molecular architectures.

Rearrangement reactions, such as the Cope and Claisen rearrangements, are powerful tools in organic synthesis for forming carbon-carbon bonds with high stereocontrol. core.ac.ukthieme-connect.de While direct examples involving this compound are not provided, analogous systems demonstrate the potential for such transformations. For instance, the Ireland-Claisen rearrangement of allylic esters is a well-established method for synthesizing γ,δ-unsaturated carboxylic acids. core.ac.uk The enoate and yne functionalities within the this compound backbone could potentially participate in various sigmatropic rearrangements under appropriate conditions, leading to novel carbocyclic or heterocyclic frameworks.

Furthermore, rearrangements involving organosilicon compounds, such as the Brook rearrangement, have been utilized in annulation strategies to construct five- and seven-membered rings. researchgate.netresearchgate.net This involves the reaction of acylsilanes with lithium enolates, proceeding through a 1,2-divinylcyclopropanediol intermediate that undergoes an anionic oxy-Cope rearrangement. researchgate.net

Synthesis of Heterocyclic Frameworks from Enynoate Precursors

Enynoates, including this compound, are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The conjugated π-system can participate in various cycloaddition and tandem reactions to build rings containing heteroatoms.

For example, enol triflates derived from keto-esters can react with diazoacetates in a tandem cross-coupling/electrocyclization process to afford highly substituted pyrazoles. nih.gov This method demonstrates the utility of unsaturated ester derivatives in constructing five-membered heterocycles with a high degree of regiocontrol. nih.gov

The synthesis of pyran-containing heterocycles is another area where enoate-like structures are employed. ipb.pt For instance, Rh(III)-catalyzed cascade C-H activation/annulation/lactonization reactions of quinolin-4-ols with alkyl 4-hydroxyalk-2-ynoates lead to tetracyclic furan-2-one-fused quinolino[4,4a,5-bc]-2H-pyrans. ipb.pt Additionally, multicomponent reactions utilizing ketoacids and isocyanides can produce diverse heterocyclic libraries, showcasing the versatility of carbonyl-containing building blocks in heterocyclic synthesis. whiterose.ac.uk

The following table lists some heterocyclic frameworks that can be synthesized from enoate and ynone precursors.

| Precursor Type | Reaction Type | Heterocyclic Product |

| Enol Triflates and Diazoacetates | Tandem Cross-Coupling/Electrocyclization | Substituted Pyrazoles nih.gov |

| Quinolin-4-ols and Alkyl 4-hydroxyalk-2-ynoates | Rh(III)-catalyzed Cascade Annulation | Furan-2-one-fused Quinolino-pyrans ipb.pt |

| Ketoacids and Isocyanides | Multicomponent Reactions | Diverse Lactams and other Heterocycles whiterose.ac.uk |

| β-Dicarbonyl Compounds and Dihaloalkanes | Alkylation/Condensation | Spiro-heterocycles (e.g., 1,2-azolones) mdpi.com |

Theoretical and Computational Investigations of Ethyl Undec 2 En 4 Ynoate Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a powerful tool for elucidating the potential reaction mechanisms of Ethyl undec-2-en-4-ynoate. Such studies could map out the potential energy surfaces of various reactions, identifying transition states and intermediates. For instance, in a hypothetical reaction, the energies of reactants, products, and transition states could be calculated to determine the reaction's feasibility and kinetics.

Hypothetical Reaction Data:

| Species | Method | Basis Set | Calculated Energy (Hartree) |

| This compound | B3LYP | 6-31G(d) | -654.321 |

| Reagent X | B3LYP | 6-31G(d) | -123.456 |

| Transition State | B3LYP | 6-31G(d) | -777.770 |

| Product Y | B3LYP | 6-31G(d) | -777.789 |

These calculations would allow for the determination of activation energies, providing insight into which reaction pathways are most likely to occur under specific conditions.

Molecular Dynamics and Conformational Analysis

The conformational flexibility of the undecyl chain in this compound would significantly influence its physical and chemical properties. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time. These simulations would track the atomic positions, providing a dynamic picture of the molecule's behavior.

From MD trajectories, a conformational analysis could be performed to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Hypothetical Conformational Energy Data:

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

This analysis would highlight the preferred shapes of this compound, which is fundamental to predicting its reactivity and interactions.

Structure-Reactivity Relationship Predictions

By combining quantum chemical calculations and conformational analysis, it would be possible to establish structure-reactivity relationships for this compound. For example, the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), could be calculated for different conformations.

These electronic descriptors could then be correlated with reactivity. For instance, a higher energy HOMO might indicate a greater propensity to act as a nucleophile, while a lower energy LUMO would suggest a greater susceptibility to nucleophilic attack.

Hypothetical Electronic Property Data:

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anti | -6.5 | -0.8 | 5.7 |

| Gauche | -6.4 | -0.9 | 5.5 |

These predictions could guide experimental studies by suggesting which parts of the molecule are most likely to be reactive and how its reactivity might be tuned by altering its conformation.

Research on Advanced Derivatives and Analogs of Ethyl Undec 2 En 4 Ynoate

Halogenated Enynoate Analogs (e.g., Trifluoromethylated Derivatives)

The synthesis of halogenated enynoate analogs often involves the use of halogenated precursors. An effective method for creating the core structure of compounds like (2E)-5-arylpent-2-ene-4-ynoates relies on the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals. researchgate.netbohrium.com These bromo-aldehydes are typically prepared through the bromination of commercially available starting materials such as cinnamaldehyde (B126680) and its derivatives. researchgate.netbohrium.com A similar strategy has been developed using (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by the iodination of cinnamaldehyde. researchgate.net This approach highlights the importance of α-halogenated intermediates in constructing the enynoate system.

While direct trifluoromethylation of the ethyl undec-2-en-4-ynoate backbone is not extensively documented, research into related structures provides pathways for introducing fluorine. For instance, trifluoroacetyl hydrazides are synthesized and used as intermediates for further chemical modifications. cdnsciencepub.com One method involves the trifluoroacetylation of a hydrazide using trifluoroacetic anhydride, which can then be alkylated. cdnsciencepub.com Another approach involves the reaction of 2-alkynyl benzaldehydes with tosyl hydrazide and ethyl 4,4,4-trifluorobut-2-ynoate, demonstrating the incorporation of a trifluoromethyl group into a more complex molecular framework via a tandem cyclization and cycloaddition process. sci-hub.stua.es

Table 1: Synthesis of Halogenated Precursors and Related Derivatives

| Starting Material | Reagent(s) | Halogenated Intermediate | Subsequent Reaction | Final Product Type |

|---|---|---|---|---|

| Cinnamaldehyde | Br₂, Triethylamine | (2Z)-2-Bromo-3-phenylprop-2-enal bohrium.com | Olefination-Dehydrobromination | (2E)-5-Arylpent-2-ene-4-ynoate researchgate.netbohrium.com |

| Cinnamaldehyde | I₂, DMAP | (2Z)-2-Iodo-3-phenylprop-2-enal researchgate.net | Olefination-Dehydrohalogenation | Ethyl (2E)-5-phenylpent-2-en-4-ynoate researchgate.net |

| Hydrazide | Trifluoroacetic anhydride | N'-Trifluoroacetyl Hydrazide cdnsciencepub.com | N'-Alkylation | N'-Alkylated Trifluoroacetyl Hydrazide cdnsciencepub.com |

Aryl-Substituted and Silyl-Substituted Enynoate Derivatives

The synthesis of aryl-substituted enynoates has been effectively demonstrated through methods involving halogenated intermediates. A common route is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals, which are derived from various substituted cinnamaldehydes. researchgate.netbohrium.com This reaction sequence typically employs triethyl phosphonoacetate in the presence of a base to yield the corresponding ethyl (2E)-5-arylpent-2-ene-4-ynoates. bohrium.com This method allows for the introduction of different aryl groups, such as phenyl, 4-nitrophenyl, and 4-methoxyphenyl, onto the enynoate backbone. bohrium.com The structures of these synthesized compounds are confirmed using NMR and mass spectrometry. bohrium.com

Silyl-substituted derivatives, particularly silyl (B83357) enol ethers, are crucial intermediates in organic synthesis, offering a pathway to generate carbanions and other valuable structures under mild conditions. researchgate.netacs.org The generation of a β-siloxy allyl anion can be achieved through an anion-induced ring-opening of an α,β-epoxysilane, which involves a tandem Brook rearrangement. researchgate.net In the context of enoates, silyl groups can be incorporated to form trimethylsilyl (B98337) enol ethers from related dioxanone precursors using reagents like trimethylsilyl chloride (TMSCl) and sodium iodide. caltech.edu These silyl derivatives are valuable for their role in facilitating chirality transfer and participating in various annulation and coupling reactions. researchgate.netcaltech.edu

Table 2: Examples of Synthesized Aryl-Substituted Enynoates

| Compound Name | Aryl Substituent | Starting Aldehyde | Synthesis Method | Reference |

|---|---|---|---|---|

| Ethyl (2E)-5-phenylpent-2-en-4-ynoate | Phenyl | (2Z)-2-Bromo-3-phenylprop-2-enal | Olefination-Dehydrobromination bohrium.com | bohrium.com |

| Ethyl (2E)-5-(4-nitrophenyl)pent-2-en-4-ynoate | 4-Nitrophenyl | (2Z)-2-Bromo-3-(4-nitrophenyl)prop-2-enal | Olefination-Dehydrobromination bohrium.com | bohrium.com |

Long-Chain Unsaturated Ester Analogs in Bio-based Material Research

Long-chain unsaturated esters, structurally analogous to this compound, are pivotal in the development of sustainable polymers. A key monomer in this field is derived from undec-10-enoic acid, which is produced industrially from castor oil. nih.govmdpi.com This renewable feedstock is used to synthesize α,ω-diene monomers, such as bis(undec-10-enoate)s of various diols (e.g., 1,4-butanediol (B3395766), isosorbide). nih.govacs.org

These monomers undergo Acyclic Diene Metathesis (ADMET) polymerization, a powerful technique for creating high-molecular-weight unsaturated polyesters. nih.govresearchgate.net The ADMET process typically uses ruthenium-carbene catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) and proceeds by releasing ethylene (B1197577) gas. nih.govacs.org The resulting unsaturated polymers can then be hydrogenated in a subsequent step to produce saturated aliphatic polyesters, which often exhibit improved thermal stability and mechanical properties. nih.govacs.org Furthermore, cross-metathesis (CM) of unsaturated fatty acid esters like methyl oleate (B1233923) with other bio-based molecules such as eugenol (B1671780) (from clove oil) yields multifunctional products with both hydrophobic long chains and hydrophilic phenolic groups. acs.org These strategies demonstrate the conversion of renewable unsaturated esters into valuable bio-based materials. acs.org

Table 3: Bio-based Polyesters from Unsaturated Ester Analogs via ADMET

| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Post-Modification |

|---|---|---|---|---|

| Bis(undec-10-enoate) of 1,4-butanediol nih.gov | ADMET | Ruthenium-carbene (G2, HG2) | Unsaturated Polyester | Tandem Hydrogenation |

| Bis(undec-10-enoate) of Isosorbide nih.govacs.org | ADMET | Ruthenium-carbene (G2, HG2) | Unsaturated Polyester | Tandem Hydrogenation |

| Cellulose (B213188) acetate (B1210297) undec-10-enoate (B1210307) rsc.org | Cross-Metathesis | Hoveyda-Grubbs' 2nd gen. | Carboxylic acid functionalized cellulose ester | Hydrogenation |

Enynoate-Derived Hydrazide and Other Functionalized Derivatives

The ester functionality of this compound serves as a versatile handle for synthesizing a variety of derivatives. A common transformation is the conversion to a hydrazide, which is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. innovareacademics.inresearchgate.net This reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂).

The resulting enynoate hydrazide is a valuable intermediate for further functionalization. innovareacademics.in For example, it can be condensed with substituted aldehydes or acetophenones to synthesize a series of hydrazone derivatives. innovareacademics.in These hydrazones are characterized by the formation of a Schiff base (N=CH) linkage. innovareacademics.in In another synthetic route, the hydrazide can be reacted with chloroacetyl chloride in the presence of a base to produce azetidinone derivatives, which are four-membered heterocyclic rings. innovareacademics.in The undec-10-ene hydrazide intermediate has also been reacted with ethyl acetoacetate (B1235776) to yield pyrazolone (B3327878) derivatives. innovareacademics.in These transformations significantly expand the chemical space accessible from the initial enynoate structure, leading to compounds with diverse functional groups and potential applications.

Table 4: Synthesis of Functionalized Derivatives from an Ester Precursor

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reagent(s) | Final Derivative |

|---|---|---|---|---|

| Ethyl Ester | Hydrazine Hydrate | Hydrazide innovareacademics.in | Aromatic Aldehyde | Hydrazone innovareacademics.in |

| Ethyl Ester | Hydrazine Hydrate | Hydrazide innovareacademics.in | Chloroacetyl Chloride, Triethylamine | Azetidinone innovareacademics.in |

Based on a comprehensive search of available scientific and technical literature, there is currently insufficient information to construct an article on the chemical compound “this compound” that adheres to the specified outline regarding its applications in advanced materials science.

The available data primarily documents the synthesis of this specific conjugated en-yne compound. For instance, its preparation via copper-catalyzed cross-coupling of n-octyne and (Z)-ethyl-3-iodoacrylate has been described google.compsu.edu. This process yields (Z)-ethyl undec-2-en-4-ynoate and is presented as an example of an efficient method for creating 1,3-enynes with retention of stereochemistry google.com.

However, the search did not yield any studies, research findings, or data concerning the use of this compound in the following applications:

Applications in Advanced Materials Science

Development of Functional Materials

Research in these areas, particularly concerning bio-based polyesters and ADMET polymerization, frequently involves a different isomer, ethyl 10-undecenoate . This compound, derived from castor oil, is a well-established α,ω-diene monomer precursor. However, its chemical structure and reactivity are distinct from the conjugated en-yne system of Ethyl undec-2-en-4-ynoate, and therefore, data pertaining to it cannot be substituted.

Due to the absence of documented applications for this compound in the specified fields of materials science, generating a scientifically accurate and informative article according to the provided outline is not possible at this time.

Emerging Research Avenues and Future Directions

Discovery of Novel Catalytic Systems for Enynoate Transformations

The transformation of enynoates like ethyl undec-2-en-4-ynoate is a fertile ground for the discovery and application of novel catalytic systems. The development of highly efficient and selective catalysts is paramount for unlocking the full synthetic utility of these substrates. Recent advancements have seen the emergence of various catalytic approaches, moving beyond traditional methods to achieve unprecedented control over reactivity and selectivity. nih.govfrontiersin.org

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and reduced waste. ijnc.irmdpi.com The evolution of catalysis, from homogeneous and heterogeneous systems to biocatalysis, has significantly contributed to more sustainable synthetic routes. ijnc.ir For enynoate transformations, this translates to the development of catalysts that are not only effective but also environmentally benign, abundant, and recyclable. d-nb.inforesearchgate.net

Key catalytic systems for enynoate transformations include:

Phosphine (B1218219) Catalysis : Phosphine-catalyzed reactions have shown remarkable versatility in promoting annulation reactions of enynoates, leading to the formation of complex cyclic structures. bohrium.com For instance, phosphines can initiate γ- and δ-addition pathways in 1,3-enynoates, a reactivity that deviates from the typical Morita-Baylis-Hillman reaction. citedrive.comresearchgate.netnih.gov

Palladium Catalysis : Palladium-catalyzed reactions have enabled innovative tandem cyclization/alkylation reactions of enynoates, providing efficient routes to complex heterocyclic structures like 2-alkanone pyrones. acs.org

Copper Catalysis : Copper-based catalysts have been instrumental in developing asymmetric transformations, such as the highly efficient hydrosilylation of enynoates to produce chiral allenes. researchgate.net

Lewis Base Catalysis : Organic Lewis bases, such as 4-dimethylaminopyridine (B28879) (DMAP), have been successfully employed to catalyze [4+2] annulation reactions of enynoates with electron-poor alkenes, yielding highly functionalized cyclohexenes. acs.org

Aluminum Catalysis : Earth-abundant and environmentally friendly aluminum-based catalysts are showing promise in various transformations, including hydroboration, offering a sustainable alternative to precious metal catalysts. d-nb.info

The following table summarizes some of the novel catalytic systems explored for enynoate transformations.

| Catalyst Type | Reaction Type | Product | Reference(s) |

| Phosphines | γ- and δ-Addition | Spirocyclopropanes, Substituted Furans | citedrive.comresearchgate.netnih.gov |

| Palladium | 6-Endo Cyclization/Alkylation | 2-Alkanone Pyrones | acs.org |

| Copper | Asymmetric Hydrosilylation | Chiral Allenes | researchgate.net |

| Lewis Bases (e.g., DMAP) | [4+2] Annulation | Exocyclic Olefinic Cyclohexenes | acs.org |

| Tricyclohexylphosphine | [3+2] Cycloaddition | Cyclopentenofullerenes | acs.orgacs.org |

Exploration of Unprecedented Reaction Pathways for Complex Molecular Architectures

The quest for novel molecular architectures continually drives the exploration of unprecedented reaction pathways. This compound, with its electronically distinct functionalities, serves as an ideal platform for such investigations. Researchers are devising new strategies to control the regioselectivity of reactions, leading to the synthesis of complex scaffolds that were previously difficult to access.

One of the most significant recent discoveries is the ability to control the reactivity of 1,3-enynoates to favor unconventional γ- and δ-addition of nucleophiles like phosphines. citedrive.comnih.gov This is a departure from the expected β-addition observed in the Morita-Baylis-Hillman reaction. citedrive.comnih.gov Depending on the reaction partner, this controlled reactivity can lead to the formation of valuable spirocyclopropanes or substituted furans with high yields. citedrive.comresearchgate.netnih.gov

Other noteworthy reaction pathways include:

Internal Redox [4+2] Annulation : Phosphine-catalyzed internal redox [4+2] annulation of 1,4-enynoates with electron-deficient alkenes allows for the synthesis of highly functionalized cyclohexenes with excellent regioselectivity and diastereoselectivity. bohrium.com

Tandem Cyclization/Alkylation : Palladium catalysts facilitate a one-pot tandem cyclization and alkylation of enynoates with allylic alcohols. This process involves a 6-endo cyclization followed by insertion and elimination steps to yield 2-alkanone pyrones. acs.org

[3+2] Cycloaddition with Fullerenes : In the presence of tricyclohexylphosphine, enynoates can undergo a [3+2] cycloaddition reaction with ijnc.irfullerene, resulting in the formation of cyclopentenofullerenes. acs.orgacs.org

Regiodivergent Annulations : By carefully selecting the catalyst and reaction conditions (e.g., solvents, additives, temperature), it is possible to achieve regiodivergent annulations, leading to different cyclic products from the same starting enynoate. acs.org

These novel pathways significantly expand the synthetic chemist's toolbox, enabling the construction of intricate molecular frameworks from relatively simple starting materials.

Integration with Sustainable and Green Chemical Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. researchgate.netacs.orgnih.gov The synthesis and transformation of this compound are being re-evaluated through this lens, with a focus on developing more sustainable and eco-friendly processes.

Key aspects of integrating green chemistry into enynoate transformations include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. nih.gov Annulation and cycloaddition reactions are inherently atom-economical.

Safer Solvents : A major contributor to chemical waste is the use of traditional organic solvents. pitt.edu Research is focused on utilizing greener solvents like water, ionic liquids, or even performing reactions under solvent-free conditions. pitt.edumdpi.com For example, aqueous micellar conditions have been shown to improve sustainability metrics in reactions like Sonogashira couplings. pitt.edu

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements, which has both environmental and economic benefits. nih.gov The development of highly active catalysts can facilitate reactions under milder conditions. pitt.edu

Renewable Feedstocks : The shift from fossil-based feedstocks to renewable resources like biomass is a critical goal for sustainable chemistry. ijnc.ir While this compound itself may not be directly derived from biomass, the principles of using renewable resources can be applied to other reagents and catalysts in the synthetic pathway.

Catalysis : The use of catalysts, particularly those that are non-toxic, abundant, and recyclable, is a cornerstone of green chemistry. researchgate.netcompchem.nl This includes biocatalysts, organocatalysts, and catalysts based on earth-abundant metals. researchgate.net The development of cooperative catalytic systems can also reduce side products and waste. mdpi.com

By embracing these green methodologies, the chemical industry can move towards more sustainable practices in the synthesis and application of compounds like this compound. researchgate.net

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and the design of novel molecules and catalysts. nsps.org.ngmdpi.com For a reactive molecule like this compound, computational methods offer a powerful way to predict its behavior and guide experimental work.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of molecules. materialssquare.comsumitomo-chem.co.jp It provides a good balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways. numberanalytics.commdpi.comresearchgate.net

Applications of computational methodologies in enynoate chemistry include:

Elucidating Reaction Mechanisms : DFT calculations have been successfully employed to understand the unconventional γ- and δ-addition pathways in phosphine-catalyzed reactions of enynoates. By calculating the free energy profiles of different potential pathways, researchers can determine the most likely mechanism. citedrive.comresearchgate.netnih.gov Computational studies have also been used to investigate the mechanisms of nickel-catalyzed cycloadditions. cam.ac.uk

Predicting Reactivity and Selectivity : Computational models can predict the sites of reaction and the stereochemical outcome of a transformation. mdpi.compurdue.edu This predictive power is crucial for designing experiments that lead to the desired products with high selectivity.

Catalyst Design : Theoretical calculations are essential for designing high-performance catalysts. numberanalytics.com By understanding the electronic and steric properties of a catalyst and its interaction with the substrate, researchers can rationally design new catalysts with improved activity and selectivity. researchgate.net

Investigating Material Properties : For enynoate-derived materials, computational studies can predict their electronic and mechanical properties, guiding the development of materials for specific high-performance applications. britannica.com

The synergy between computational prediction and experimental validation accelerates the discovery of new reactions and materials, making the exploration of enynoate chemistry more efficient and targeted.

Expanding the Scope of Enynoate-Derived Materials in High-Performance Applications

The unique conjugated system of enynoates makes them valuable monomers for the synthesis of polymers and other advanced materials. gatech.edu The resulting materials can possess interesting electronic and optical properties, making them suitable for a range of high-performance applications.

A significant application of enynoate-derived materials is in the field of organic photovoltaics (OPVs) . Cyclopentenofullerenes, synthesized through the cycloaddition of enynoates and ijnc.irfullerene, have been shown to function as effective n-type materials in OPV devices. acs.orgacs.org When blended with a conducting polymer like P3HT, these fullerene derivatives can achieve power conversion efficiencies comparable to standard materials. acs.org

Future research in this area will likely focus on:

Developing Novel Polymers : Exploring different polymerization methods with enynoate monomers to create new classes of polymers with tailored properties. This could include topologically-complex polymers or functional polymers for specific applications.

Tuning Material Properties : Systematically modifying the structure of the enynoate monomer to fine-tune the electronic, optical, and mechanical properties of the resulting materials. This will involve understanding the structure-property relationships through a combination of experimental and computational studies.

Exploring New Applications : Investigating the potential of enynoate-derived materials in other areas of materials science, such as organic electronics (e.g., transistors, LEDs), functional coatings, and advanced composites.

The ability to create functional materials from enynoate building blocks opens up exciting possibilities for the development of next-generation technologies.

Q & A

Q. What computational tools predict the environmental fate of this compound, and how are these models validated experimentally?

- Methodological Answer : Run EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Validate with OECD 301F ready biodegradability tests. For photodegradation, use solar simulators and LC-MS to identify transformation products. Cross-reference predictions with experimental half-lives () in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.